[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
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Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitrophenyl group, an oxoethyl group, and a benzotriazolyl propanoate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Formation of the ester linkage between the oxoethyl group and the benzotriazolyl propanoate.
Coupling Reactions: Utilizing coupling agents to link the different moieties together.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, often optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzotriazolyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its nitrophenyl group can act as a chromophore, aiding in spectroscopic studies.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a candidate for drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazolyl moiety can form stable complexes with metal ions. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
- 2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides
- Benzothiazole-based compounds
Uniqueness
Compared to similar compounds, [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate stands out due to its unique combination of functional groups. The presence of both a nitrophenyl and a benzotriazolyl moiety allows for a broader range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
332383-73-0 |
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Molecular Formula |
C17H14N4O5 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate |
InChI |
InChI=1S/C17H14N4O5/c22-16(12-5-7-13(8-6-12)21(24)25)11-26-17(23)9-10-20-15-4-2-1-3-14(15)18-19-20/h1-8H,9-11H2 |
InChI Key |
SFAGLVNNSWJJMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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